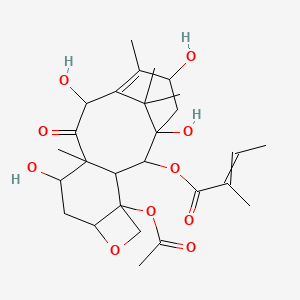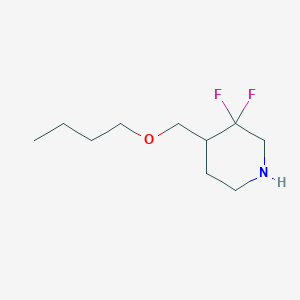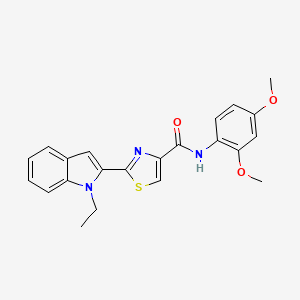![molecular formula C18H12N2 B14118536 4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
4-Phenylbenzo[h]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylbenzo[h]cinnoline is a heterocyclic compound with the molecular formula C18H12N2. It is a derivative of cinnoline, characterized by the presence of a phenyl group attached to the benzo[h]cinnoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbenzo[h]cinnoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of cinnolin-4(1H)-one derivatives with propargyl bromide in the presence of potassium carbonate (K2CO3) in refluxing acetonitrile medium . This reaction yields the crucial intermediate cinnoline scaffolds, which can then be further functionalized to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylbenzo[h]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
4-Phenylbenzo[h]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-Phenylbenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Cinnoline: The parent compound, which lacks the phenyl group.
Quinoxaline: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Quinazoline: A compound with a similar fused ring system but differing in nitrogen atom placement.
Uniqueness: 4-Phenylbenzo[h]cinnoline is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. This structural modification allows for a broader range of applications and interactions with various molecular targets .
Propriétés
Formule moléculaire |
C18H12N2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-phenylbenzo[h]cinnoline |
InChI |
InChI=1S/C18H12N2/c1-2-6-13(7-3-1)17-12-19-20-18-15-9-5-4-8-14(15)10-11-16(17)18/h1-12H |
Clé InChI |
HKUSRUQZNLJABD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=NC3=C2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)
![1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)


![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)





![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)

